3-(4-methoxy-6-{[2-(morpholin-4-yl)ethyl]amino}-1,3,5-triazin-2-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one
Description
This compound is a triazine-containing heterocyclic molecule with a complex fused bicyclic scaffold. Its structure features a 1,3,5-triazine core substituted at position 4 with a methoxy group and at position 6 with a [2-(morpholin-4-yl)ethyl]amino moiety. The hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one ring system provides rigidity and stereochemical complexity, likely influencing its pharmacokinetic and target-binding properties.
Properties
CAS No. |
695224-87-4 |
|---|---|
Molecular Formula |
C21H29N7O3 |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
11-[4-methoxy-6-(2-morpholin-4-ylethylamino)-1,3,5-triazin-2-yl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
InChI |
InChI=1S/C21H29N7O3/c1-30-21-24-19(22-5-6-26-7-9-31-10-8-26)23-20(25-21)27-12-15-11-16(14-27)17-3-2-4-18(29)28(17)13-15/h2-4,15-16H,5-14H2,1H3,(H,22,23,24,25) |
InChI Key |
PJYNPDPOXHGGJL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CC3CC(C2)C4=CC=CC(=O)N4C3)NCCN5CCOCC5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: One synthetic route involves the reaction of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde with 2-morpholin-4-ylphenylamine in ethanol under reflux conditions.
Industrial Production: While industrial-scale production details are scarce, the compound’s synthesis likely involves optimization of the laboratory procedure.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions could yield derivatives with modified functional groups or ring structures.
Scientific Research Applications
Pharmaceutical Applications
The compound's structure suggests potential use in pharmaceutical applications, particularly as an antimicrobial or anticancer agent. The presence of the triazine moiety is known to enhance biological activity due to its ability to interact with various biological targets.
Antimicrobial Activity
Research indicates that compounds containing triazine and morpholine groups exhibit significant antimicrobial properties. For instance, derivatives of triazine have been synthesized and tested against Mycobacterium tuberculosis with promising results . This suggests that the compound may also possess similar antimicrobial activities.
Anticancer Properties
Studies have shown that morpholine-containing compounds can induce apoptosis in cancer cells. The incorporation of the morpholinyl group in this compound may enhance its effectiveness against specific cancer types. Investigations into related compounds have revealed that modifications in the molecular structure can lead to improved cytotoxicity against cancer cell lines .
Agricultural Applications
The unique chemical structure of this compound also positions it as a potential agrochemical. Compounds with similar structures have been evaluated for their herbicidal and fungicidal properties.
Herbicidal Activity
Research has indicated that triazine derivatives can act as effective herbicides. The ability of such compounds to inhibit photosynthesis in plants makes them valuable in agricultural settings. Preliminary studies on related compounds suggest that this compound may exhibit similar herbicidal effects .
Biological Mechanisms
Understanding the biological mechanisms through which this compound exerts its effects is crucial for its application in medicine and agriculture. The interactions at the molecular level can be studied using techniques such as:
- Molecular Docking Studies : These studies help predict how the compound interacts with specific biological targets.
- In Vitro Testing : Laboratory experiments on cell cultures can provide insights into the compound's efficacy and safety profile.
Case Study 1: Antimicrobial Testing
A study conducted on a series of triazine derivatives demonstrated their effectiveness against various bacterial strains. The results showed a correlation between structural modifications and increased antimicrobial activity. This case study highlights the potential for further exploration of the compound in developing new antibiotics.
Case Study 2: Cancer Cell Line Studies
In another study focusing on morpholine derivatives, researchers observed significant cytotoxic effects on breast cancer cell lines. The findings suggest that similar structural features in the target compound could lead to comparable anticancer activity.
Mechanism of Action
- The compound’s mechanism likely involves binding to specific molecular targets (enzymes, receptors, etc.).
- It may modulate cellular pathways, affecting processes like signal transduction, gene expression, or metabolism.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The closest structural analog is 3-(4-chloro-6-{[2-(morpholin-4-yl)ethyl]amino}-1,3,5-triazin-2-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one (), which differs only by the substitution of a methoxy group with chlorine at position 4 of the triazine ring. Key comparative data are summarized below:
*Calculated based on substitution differences from .
The methoxy group increases hydrophilicity slightly compared to the chloro analog, as reflected in the higher polar surface area and hydrogen bond acceptor count. This may enhance solubility but reduce membrane permeability .
Bioactivity and Target Relevance
- The morpholinoethylamino group in the target compound may facilitate interactions with ATP-binding pockets in kinases, similar to known inhibitors like imatinib derivatives .
- Epigenetic Modulation: and emphasize that compounds with triazine cores and morpholine moieties exhibit bioactivity clustering related to histone deacetylase (HDAC) inhibition.
Pharmacokinetic Predictions
- logD : Estimated at ~2.6 (similar to the chloro analog), indicating moderate lipophilicity suitable for oral bioavailability.
- logSw : ~-3.5 (estimated), suggesting low intrinsic solubility, necessitating formulation optimization .
Biological Activity
The compound 3-(4-methoxy-6-{[2-(morpholin-4-yl)ethyl]amino}-1,3,5-triazin-2-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one is a complex molecule that incorporates multiple pharmacologically relevant moieties. Its structure suggests potential biological activities that warrant thorough investigation. This article focuses on the biological activity of this compound based on available literature and research findings.
Chemical Structure
The compound's chemical structure can be represented as follows:
This structure features a triazine ring and a morpholine group which are significant in enhancing biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. Here we summarize key findings related to the biological activity of the target compound.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of compounds containing morpholine and triazine moieties. For instance:
- Synthesis and Antimicrobial Testing : A study synthesized various derivatives containing morpholine and evaluated their activities against common pathogens like Escherichia coli and Staphylococcus aureus. The results showed moderate antimicrobial activity for certain derivatives with morpholine substituents .
| Compound | Activity Against E. coli | Activity Against S. aureus |
|---|---|---|
| 3 | Moderate | Moderate |
| 8 | Moderate | Not specified |
Anticancer Potential
The incorporation of triazine rings in compounds has been linked to anticancer properties. Research on similar compounds suggests that they may inhibit cancer cell proliferation through various mechanisms:
- Mechanistic Insights : Compounds with triazine rings have been shown to interfere with nucleic acid synthesis and induce apoptosis in cancer cells. The specific pathways activated by the target compound remain to be elucidated but are hypothesized to be similar to those observed in related triazine derivatives .
Anti-inflammatory Activity
Compounds featuring morpholine groups have also been investigated for their anti-inflammatory effects:
- Inflammation Models : In experimental models of inflammation, derivatives with morpholine were found to reduce inflammatory markers significantly. This suggests that the target compound might possess similar anti-inflammatory properties .
Case Studies
Several case studies highlight the biological activity of structurally related compounds:
- Study on Triazole Derivatives : A series of triazole derivatives were synthesized and tested for their antimicrobial activities. The presence of a morpholine group was critical in enhancing activity against Klebsiella pneumoniae .
- Anticancer Screening : A derivative similar to the target compound was screened against various cancer cell lines showing IC50 values indicating significant cytotoxicity. The mechanism involved apoptosis induction via caspase activation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
